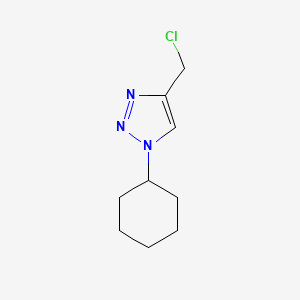

4-(Chloromethyl)-1-cyclohexyltriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

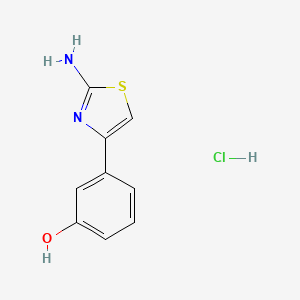

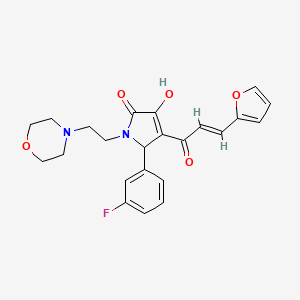

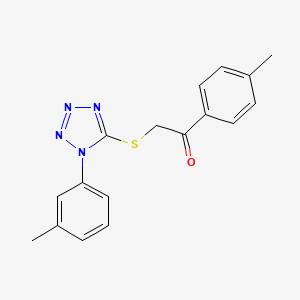

The compound "4-(Chloromethyl)-1-cyclohexyltriazole" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative includes a chloromethyl group and a cyclohexyl group attached to the triazole ring. Triazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, a p-TsOH-mediated cycloaddition of nitroolefins and sodium azide has been developed to synthesize 4-aryl-NH-1,2,3-triazoles . Another method involves a metal-free cascade [4+1] cyclization reaction using N-tosylhydrazones and sodium azide, mediated by molecular iodine . Additionally, 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a related compound, can be synthesized from 1H-1,2,4-triazole using paraformaldehyde and thioyl chloride, with a total yield of over 92.3% .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using crystallography. For example, the crystal and molecular structures of two triazole derivatives have been determined, revealing the orientation of substituents and the degree of π-electron delocalization within the triazole ring . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions with different nucleophiles. N-chloromethyl-1,2,4-triazoles have been shown to react with sulfur and oxygen nucleophiles to yield corresponding sulfides and ethers . These reactions expand the functional diversity of triazole compounds and can be leveraged to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a chloromethyl group can make a compound more reactive towards nucleophiles due to the electrophilic nature of the carbon-chlorine bond. The cyclohexyl group may impart lipophilicity, affecting the compound's solubility in organic solvents. Understanding these properties is essential for the practical application of these compounds in chemical synthesis and product formulation.

Scientific Research Applications

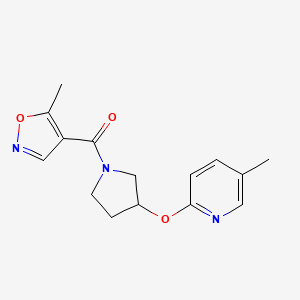

Synthesis and Intermediates

Synthesis of Chloromethyl-Triazole Compounds Chloromethyl-triazole compounds, such as 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, are synthesized as intermediates for preparing pesticides. The synthesis involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by reaction with thioyl chloride to yield the chloromethyl-triazole hydrochloride salt. The process is optimized to control the reaction and minimize wastage, achieving yields over 92.3% (Ying, 2004).

Extended Oxazoles Synthesis The chloromethyl analogues, like 2-(halomethyl)-4,5-diaryloxazoles, serve as reactive scaffolds for synthetic elaboration. They are used to prepare various derivatives, including 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. These compounds demonstrate the versatility of chloromethyl intermediates in synthesizing complex molecules (Patil & Luzzio, 2016).

Biological Applications

Antimicrobial Activity Certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives exhibit strong antifungal and antibacterial properties. These compounds have shown effectiveness against a range of pathogens including Candida albicans, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, underscoring the potential of triazole derivatives in addressing drug-resistant infections (Turan-Zitouni et al., 2005).

Anticancer Properties Triazole derivatives, such as those studied in Ukrainian and global medical research, are recognized for their antifungal, antidepressant, and notably anticancer properties. The emphasis on the combination of nitrile groups and the 1,2,4-triazole core in their molecular structures is particularly notable in the context of developing effective cancer treatments. The research underscores the significance of these compounds in combating one of the most prevalent and challenging diseases globally (Rud et al., 2016).

properties

IUPAC Name |

4-(chloromethyl)-1-cyclohexyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INESEWNMHNHYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)

![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)